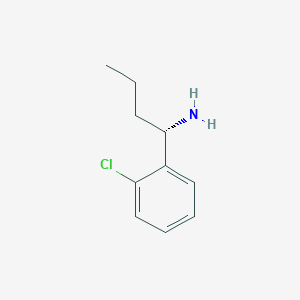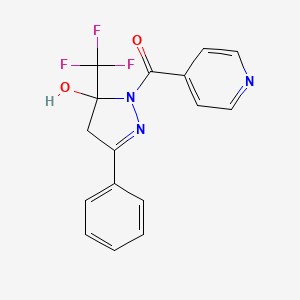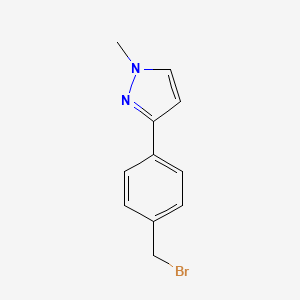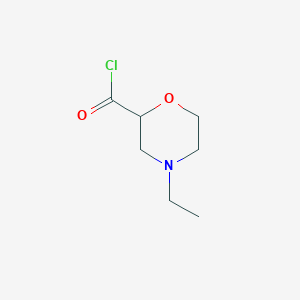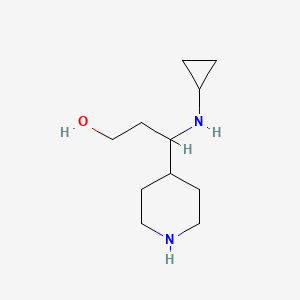
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is a synthetic organic compound that features both cyclopropyl and piperidinyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid through a reduction process.
Formation of the piperidinyl intermediate: Piperidine can be synthesized from pyridine through hydrogenation.
Coupling reaction: The cyclopropylamine and piperidinyl intermediates can be coupled using a suitable linker, such as a propanol derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield cyclopropyl ketone derivatives, while substitution could yield various alkylated or acylated products.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: As a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol would depend on its specific application. In a biological context, it could interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-2-ol: A similar compound with a different hydroxyl group position.
3-(Cyclopropylamino)-3-(piperidin-4-yl)butan-1-ol: A similar compound with an extended carbon chain.
Uniqueness
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is unique due to its specific combination of cyclopropyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
3-(cyclopropylamino)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-8-5-11(13-10-1-2-10)9-3-6-12-7-4-9/h9-14H,1-8H2 |
Clé InChI |
SQJATPZHFOMYAA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(CCO)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



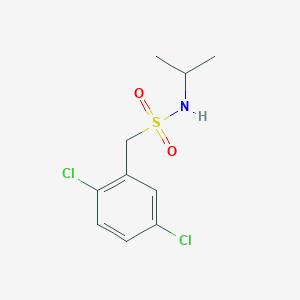
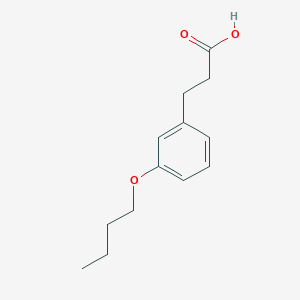
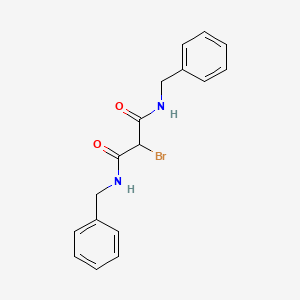
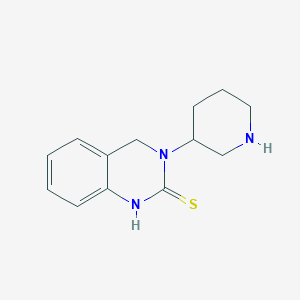
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
